7-Chloroquinoline-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

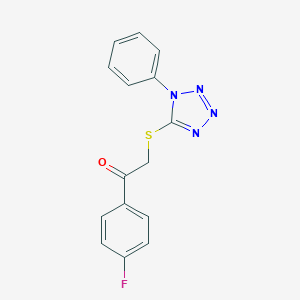

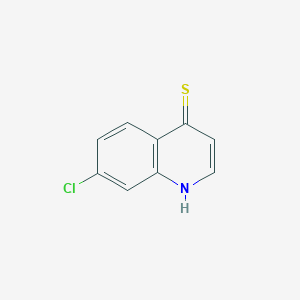

7-Chloroquinoline-4-thiol is a chemical compound with the molecular formula C9H6ClNS . It has a molecular weight of 195.67 . It is a derivative of quinoline, a class of compounds that have been used as a scaffold for drug development due to their broad spectrum of bioactivity .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 Carbon atoms, 6 Hydrogen atoms, 1 Nitrogen atom, 1 Sulfur atom, and 1 Chlorine atom . The InChI code for this compound is 1S/C9H6ClNS/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.67 . The compound can be analyzed using high-performance liquid chromatography (HPLC) methods .Applications De Recherche Scientifique

Hypoglycemic Activity

Research by Bogdan et al. (2019) has identified 4-thio-7-chloroquinoline derivatives exhibiting significant hypoglycemic activity, which indicates their potential in diabetes treatment. These compounds were shown to reduce glucose levels in rats substantially, highlighting their promise as pharmacological drugs for diabetes management.

Antibacterial and Antifungal Activities

Melha's (2008) study on the transition metal complexes of thiosemicarbazone Schiff base derived from 7-Chloroquinoline-4-thiol showcases significant antibacterial and antifungal activities. The metal complexes were tested against various bacteria and fungi, exhibiting considerable inhibitory effects, suggesting their utility in addressing microbial infections Melha, K. A. (2008).

Antimalarial and Anticancer Agents

Several studies have focused on the synthesis of 7-chloroquinolinyl thioureas and their evaluation as potential antimalarial and anticancer agents. Mahajan et al. (2007) demonstrated that these derivatives exhibit potent in vitro antimalarial activity and selectivity towards cancer cells without cytotoxicity, indicating their therapeutic potential against malaria and cancer Mahajan, Aman et al. (2007).

Antinociceptive, Anti-inflammatory, and Anticonvulsant Agent

The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides has been explored for their pharmacological properties, including anticonvulsant, antinociceptive, and anti-inflammatory activities. Wilhelm et al. (2014) found these compounds effective in decreasing seizure appearance and combating acute pain, presenting a new avenue for developing treatments against neurological and inflammatory conditions Wilhelm, E. A. et al. (2014).

Antiviral Activities

Mizuta et al. (2023) synthesized 7-chloro-4-aminoquinoline derivatives and evaluated them as anti-malarial and anti-viral agents, showing promise against malaria, influenza A virus (IAV), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This highlights the potential of these compounds in treating co-infections of malaria and viruses, including COVID-19 Mizuta, S. et al. (2023).

Safety and Hazards

7-Chloroquinoline-4-thiol can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Orientations Futures

Quinoline and its derivatives, including 7-Chloroquinoline-4-thiol, continue to be an area of active research due to their broad spectrum of bioactivities . They are being studied for potential applications in treating various diseases . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Mécanisme D'action

Target of Action

7-Chloroquinoline-4-thiol is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are Plasmodium species , which are the causative agents of malaria . These compounds inhibit the action of heme polymerase in malarial trophozoites .

Mode of Action

The compound interacts with its targets by preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite .

Biochemical Pathways

The key biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts the conversion of toxic heme to non-toxic hemazoin, a crucial step in the parasite’s survival and proliferation .

Pharmacokinetics

They are easily synthesized and affordable, making them suitable for use in developing regions .

Result of Action

The molecular and cellular effects of this compound’s action result in significant growth inhibition of both sensitive strains of Plasmodium falciparum . This leads to the control and potential eradication of malaria, a disease that poses a significant global health challenge .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the geographical overlap between malaria and non-malarial infectious diseases has led to the exploration of amino-quinoline moiety in the development of new antimicrobial agents . . falciparum is prevalent has diminished the value of 4-aminoquinoline derivatives .

Propriétés

IUPAC Name |

7-chloro-1H-quinoline-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROUTHKFTJVYHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=CC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B427734.png)

![1-(2,4-dichlorophenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B427736.png)

![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenylamine](/img/structure/B427737.png)

![1-(4-fluorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B427741.png)

![5-[(3,4-Dichlorophenyl)methylsulfanyl]-1-methyltetrazole](/img/structure/B427743.png)

![2-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}quinoline](/img/structure/B427745.png)

![N-(1H-tetraazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B427747.png)

![5-{[2,6-bisnitro-4-(trifluoromethyl)phenyl]sulfanyl}-1-methyl-1H-tetraazole](/img/structure/B427748.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitropyridine](/img/structure/B427749.png)

![4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzonitrile](/img/structure/B427750.png)

![5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B427752.png)

![5-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B427753.png)

![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl 4-fluorophenylcarbamate](/img/structure/B427755.png)